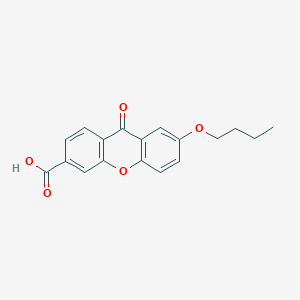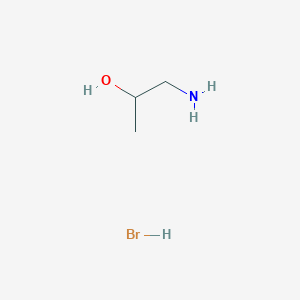![molecular formula C17H30S B14130462 1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane CAS No. 89051-14-9](/img/structure/B14130462.png)
1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple methyl groups and a thiadispiro structure, which contributes to its distinct chemical behavior .
Métodos De Preparación
The synthesis of 1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired product. The reaction conditions typically involve maintaining specific temperatures and using catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Aplicaciones Científicas De Investigación
1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Comparación Con Compuestos Similares
1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane can be compared with other similar compounds, such as:
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: This compound has a similar methyl group arrangement but lacks the thiadispiro structure, resulting in different chemical properties.
1,1,3,3,8,8,10,10-Octamethyl-4,11-dioxo-2,9-dioxa-6,12,13-trithia-dispiro[4.1.4.2]tridecane: This compound shares the dispiro structure but has additional oxygen atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of sulfur, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
89051-14-9 |
|---|---|
Fórmula molecular |
C17H30S |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
1,1,3,3,6,6,9,9-octamethyl-10-thiadispiro[3.0.45.14]decane |
InChI |
InChI=1S/C17H30S/c1-12(2)9-10-13(3,4)16(12)17(18-16)14(5,6)11-15(17,7)8/h9-11H2,1-8H3 |
Clave InChI |
HMTUVZDMGZJIPM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C12C3(S2)C(CC3(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-5-hydroxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14130388.png)
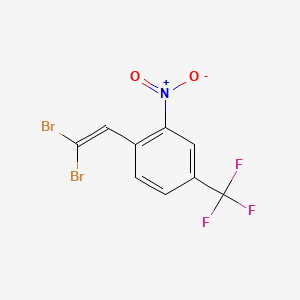

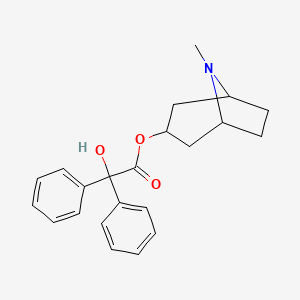
![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
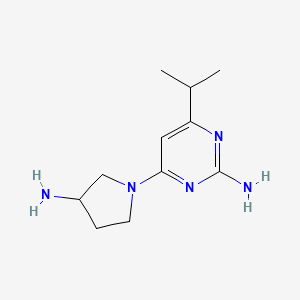
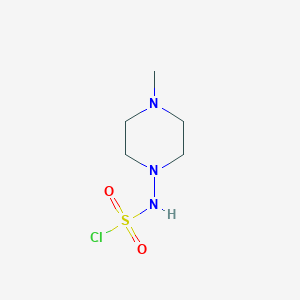
dimethylsilane](/img/structure/B14130440.png)
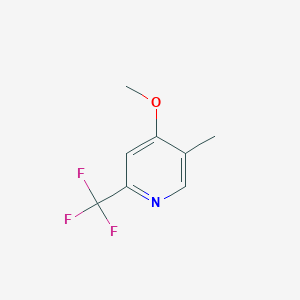

![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
